3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two 4-fluorophenyl groups, a 4-methoxybenzyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-fluorophenyl groups.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile.
Methylation: The methyl group can be introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (chlorine, bromine), alkyl halides, and various nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole: Similar structure but with chlorine atoms instead of fluorine.
3,5-bis(4-fluorophenyl)-1-(4-hydroxybenzyl)-4-methyl-1H-pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of fluorine atoms can enhance its stability and bioavailability, while the methoxybenzyl group can modulate its interaction with biological targets.
Properties
Molecular Formula |
C24H20F2N2O |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C24H20F2N2O/c1-16-23(18-5-9-20(25)10-6-18)27-28(15-17-3-13-22(29-2)14-4-17)24(16)19-7-11-21(26)12-8-19/h3-14H,15H2,1-2H3 |
InChI Key |
PJYXXYSYNNRFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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